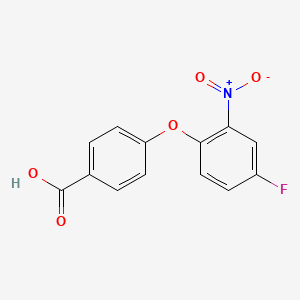

4-(4-Fluoro-2-nitrophenoxy)benzoic acid

Description

Properties

IUPAC Name |

4-(4-fluoro-2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCOHDGCNCKNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-2-nitrobenzoic Acid Intermediate

The fluorinated nitrobenzoic acid intermediate is commonly synthesized by nitration of 4-fluorobenzoic acid or related compounds. For example, nitration of 2-chloro-4-fluorobenzoic acid yields 2-chloro-4-fluoro-5-nitrobenzoic acid with high yield (~96.2%) and melting point range 59–62 °C. This intermediate is crucial for further transformations.

Formation of this compound via Nucleophilic Aromatic Substitution

A representative method involves the reaction of 4-fluoro-2-nitrophenol with 4-chlorobenzoic acid or its derivatives under controlled acidic or basic conditions to form the ether linkage. The reaction parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

One patent describes a hydrolysis step where nitrated trichloromethane benzene derivatives are reacted in sulfuric acid at 80–110 °C for several hours, followed by extraction with ethyl acetate and purification to yield the corresponding benzoic acid derivative with yields ranging from 82% to 91% and melting points around 148–152 °C.

Representative Experimental Data and Yields

Alternative Synthetic Routes and Related Compounds

- From 4-Fluoro-2-nitrobenzonitrile: This precursor can be converted to 4-fluoro-2-nitrobenzoic acid through hydrolysis, which then undergoes ether formation.

- Use of Copper Catalysts: Some methods utilize copper-catalyzed coupling (Ullmann-type reactions) for phenoxy linkage formation, which can improve yields and selectivity.

- Stepwise Functional Group Transformations: Starting from 2-fluoro-4-nitrotoluene, oxidation and nitration steps lead to the nitrobenzoic acid intermediate, which is then coupled with phenol derivatives.

Research Findings and Notes on Reaction Optimization

- Reaction temperature control (70–110 °C) is critical for nitration and hydrolysis steps to avoid side reactions and degradation.

- Acid concentration (sulfuric acid diluted to 80–85%) influences the reaction rate and yield.

- Extraction and washing steps with ethyl acetate and water are essential for product purification.

- Reaction monitoring by HPLC and GC ensures high purity and completion.

- Use of catalysts such as copper iodide in Ullmann coupling can enhance ether bond formation efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide.

Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

Reduction: 4-(4-Amino-2-nitrophenoxy)benzoic acid.

Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

4-(4-Fluoro-2-nitrophenoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

Key structural analogs and their similarity scores ():

| Compound Name | CAS | Similarity Score | Key Features |

|---|---|---|---|

| 4-(4-Fluoro-2-nitrophenoxy)benzoic acid | 1304453-30-2 | 0.90 | Phenoxy linker with 4-Fluoro-2-nitro substituent |

| 2-Fluoro-3-methoxy-4-nitrobenzoic acid | 1137869-98-7 | 0.91 | Methoxy and nitro groups adjacent to fluorine |

| 4-(4-Fluorophenoxy)benzoic acid | 129623-61-6 | 0.88 | Phenoxy linker with 4-fluoro substituent (no nitro) |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | N/A | Nitro and fluorine on the same aromatic ring |

Structural Insights :

- Nitro Group Position: The target compound’s nitro group is at the 2-position of the phenoxy ring, whereas 4-Fluoro-3-nitrobenzoic acid () has nitro at the 3-position of the benzoic acid ring. This positional difference affects resonance stabilization and acidity.

- Phenoxy vs. Direct Substituents: Unlike 4-Fluoro-3-nitrobenzoic acid, the target compound’s substituents are connected via a phenoxy linker, increasing steric bulk and altering solubility .

Physicochemical Properties

Electronic Effects :

- The nitro group in the target compound enhances acidity compared to 4-(4-fluorophenoxy)benzoic acid due to stronger electron withdrawal .

- Fluorine’s inductive effect further polarizes the aromatic ring, influencing reactivity in substitution reactions.

Crystallographic and Spectroscopic Data

- Hydrogen Bonding: The target compound’s nitro and carboxylic acid groups may form intermolecular hydrogen bonds, similar to 4-Fluoro-2-(phenylamino)benzoic acid, which exhibits acid dimer formation .

- IR Spectroscopy: Expected C=O stretch at ~1680 cm⁻¹ (carboxylic acid) and NO₂ asymmetric stretch at ~1520 cm⁻¹, aligning with nitro-containing analogs .

Biological Activity

4-(4-Fluoro-2-nitrophenoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO. Its structure features a benzoic acid moiety with a fluorinated and nitro-substituted phenoxy group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-fluoro-2-nitrophenol and benzoic acid.

- Reaction Conditions : The reaction is usually carried out under acidic or basic conditions with appropriate catalysts to facilitate the formation of the ether bond.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects, as demonstrated in animal models where it reduced inflammatory markers significantly compared to control groups.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. It interacts with the active sites of these enzymes, blocking their action.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a recent study published in the Journal of Pharmaceutical Sciences, researchers evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The study concluded that this compound had superior activity compared to its analogs, particularly against resistant strains of bacteria . -

Case Study on Anti-inflammatory Properties :

A clinical trial investigated the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results showed a significant reduction in pain and swelling after administration, supporting its potential therapeutic use .

Q & A

Q. What are the key challenges in synthesizing 4-(4-fluoro-2-nitrophenoxy)benzoic acid, and how can they be methodologically addressed?

The synthesis of this compound is complicated by steric hindrance from the nitro and fluoro substituents, which reduce reactivity at the aromatic ring. Additionally, competing side reactions (e.g., para-substitution or over-nitration) may occur. To optimize yield:

- Use Ullmann coupling or SNAr reactions under controlled temperatures (e.g., 60–80°C) with copper catalysts to enhance phenoxy bond formation .

- Employ protecting groups (e.g., methyl esters) for the carboxylic acid moiety to prevent undesired interactions during nitration/fluorination steps .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : Use -NMR to confirm fluorine substitution patterns and -NMR to analyze aromatic proton splitting (e.g., coupling constants for nitro and fluoro groups) .

- FT-IR : Identify key functional groups (nitro: ~1520 cm, carboxylic acid: ~1700 cm) .

- HPLC-MS : Verify molecular weight (theoretical MW: ~291.22 g/mol) and purity (>95% by area normalization) .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:

- The dihedral angle between the two aromatic rings typically ranges 50–60°, influenced by intramolecular hydrogen bonding (e.g., N–H⋯O in aniline derivatives) .

- Refinement using SHELXL (via Olex2 or similar software) ensures accurate modeling of disordered nitro/fluoro groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Mitigation strategies include:

- DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .

- Variable-temperature NMR to probe conformational flexibility .

- 2D NMR (e.g., COSY, NOESY) to assign overlapping signals in crowded aromatic regions .

Q. What methodologies are effective for studying the compound’s potential pharmacological activity?

- Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the nitro group and catalytic residues .

- In vitro cytotoxicity : Test in cancer cell lines (e.g., MCF-7) with IC determination via MTT assays .

Q. How do electronic effects of substituents influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro and fluoro groups reduce electron density at the carboxylic acid, enhancing acidity (predicted pKa ~2.5–3.0). Stability studies should:

- Use pH-rate profiling to assess degradation kinetics (e.g., hydrolysis of the nitro group in basic conditions) .

- Apply Arrhenius modeling to predict shelf-life under storage temperatures .

Q. What crystallographic challenges arise when analyzing polymorphs or solvates of this compound?

- Pseudosymmetry : Overlapping diffraction peaks due to similar unit cell parameters require high-resolution data (e.g., synchrotron radiation) .

- Disorder modeling : Use SHELXL’s PART/SUMP instructions to refine split positions for flexible phenoxy groups .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯O vs. C–H⋯F contacts) to explain packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.